3-(Trifluoromethyl)benzhydrol
Overview
Description
3-(Trifluoromethyl)benzhydrol is an organic compound with the linear formula CF3C6H4CH(OH)C6H51. It has a molecular weight of 252.231.
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)benzhydrol is not explicitly mentioned in the search results. However, the use of greener solvents and catalysts may be explored to make the synthesis of this compound more efficient and sustainable2.Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)benzhydrol is CF3C6H4CH(OH)C6H51. It has a molecular weight of 252.231.
Chemical Reactions Analysis
While specific chemical reactions involving 3-(Trifluoromethyl)benzhydrol are not detailed in the search results, it is known that trifluoromethylated compounds are important in pharmaceutical and agrochemical products3. The construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been noted3.
Physical And Chemical Properties Analysis
3-(Trifluoromethyl)benzhydrol has a melting point of 62-66 °C15. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)6.Scientific Research Applications
Copper-Catalyzed Benzylic C(sp3)–H Trifluoromethylation
Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is an efficient method under mild conditions. It exhibits broad substrate scope and compatibility with various functional groups, allowing late-stage C(sp3)–H trifluoromethylation of natural products or drug derivatives (Xiao et al., 2019).
Trifluoromethylation of Aryl Chlorides
The trifluoromethyl group plays an important role in pharmaceutical and agrochemical compounds. The palladium-catalyzed trifluoromethylation of aryl chlorides, including heterocycles, under mild conditions is essential for transforming a wide range of substrates in the synthesis of pharmaceuticals and agrochemicals (Cho et al., 2010).
Aliphatic C(sp3)–H Trifluoromethylation
The introduction of a trifluoromethyl group to alkyl C–H bonds has been achieved through the merger of copper catalysis with decatungstate photocatalysis. This methodology enables direct conversion of strong aliphatic and benzylic C–H bonds into C(sp3)–CF3 products, greatly enhancing the utility of trifluoromethylated analogues in drug and natural product synthesis (Sarver et al., 2020).
Rhenium-Catalyzed Trifluoromethylation
Rhenium-catalyzed trifluoromethylation involves the use of hypervalent iodine reagents for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process yields various aromatic trifluoromethylated products, which are significant in the synthesis of organic materials (Mejía & Togni, 2012).
Trifluoromethylation in Batch and Continuous Flow
Trifluoromethylation of olefins and (hetero)aromatics has been developed in both batch and flow systems, using benzophenone derivatives as photosensitisers. This process is critical for the synthesis of organic materials under visible light irradiation (Lefebvre et al., 2016).
Palladium-catalyzed 2,2,2-Trifluoroethylation
Palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters is an important method for introducing the trifluoromethyl group into aromatic compounds, with potential applications in medicinal chemistry (Zhao & Hu, 2012).
Aromatic Trifluoromethylation with Metal Complexes
The trifluoromethyl group's incorporation into organic molecules can significantly impact their biological properties. Aromatic trifluoromethylation with metal complexes is a vital process for creating fluorine-containing pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).
Safety And Hazards
3-(Trifluoromethyl)benzhydrol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area6.
Future Directions
The biological activities of 3-(Trifluoromethyl)benzhydrol should be further investigated to explore its therapeutic potential in various disease areas2.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
phenyl-[3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIEGLFYDWJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380509 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzhydrol | |
CAS RN |
728-80-3 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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